molecular formula C18H15BrClFN2OS B2717871 4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 1052604-89-3

4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2717871
CAS No.: 1052604-89-3
M. Wt: 441.74
InChI Key: ZRKKBXCNIUILTL-UHFFFAOYSA-N
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Description

4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound with a unique structure that includes bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core oxadiazocine structure, followed by the introduction of bromine, chlorine, and fluorine substituents under controlled conditions. Common reagents used in these reactions include brominating agents, chlorinating agents, and fluorinating agents, along with catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide or halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-triene-11-thione is unique due to its specific combination of halogen atoms and the oxadiazocine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClFN2OS/c1-9-16-12-7-10(19)3-6-15(12)24-18(9,2)23(17(25)22-16)11-4-5-14(21)13(20)8-11/h3-9,16H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKKBXCNIUILTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=C(C=CC(=C3)Br)OC1(N(C(=S)N2)C4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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